molecular formula C37H54N4O19 B609599 N-Mal-N-bis(PEG4-NHS ester) CAS No. 2112738-60-8

N-Mal-N-bis(PEG4-NHS ester)

Cat. No. B609599
CAS RN: 2112738-60-8
M. Wt: 858.85
InChI Key: OMOYDOIENLEOQM-UHFFFAOYSA-N
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Description

N-Mal-N-bis(PEG4-NHS ester) is a branched PEG derivative with a terminal maleimide group and two terminal NHS ester . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

N-Mal-N-bis(PEG4-NHS ester) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

N-Mal-N-bis(PEG4-NHS ester) has a molecular weight of 858.9 g/mol and a molecular formula of C37H54N4O19 .


Chemical Reactions Analysis

The maleimide group of N-Mal-N-bis(PEG4-NHS ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

N-Mal-N-bis(PEG4-NHS ester) has a molecular weight of 858.9 g/mol and a molecular formula of C37H54N4O19 . It is soluble in DMSO, DCM, and DMF .

Scientific Research Applications

Mechanism of Action

N-Mal-N-bis(PEG4-NHS ester) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N4O19/c42-29(7-10-39-30(43)1-2-31(39)44)38(11-15-53-19-23-57-27-25-55-21-17-51-13-8-36(49)59-40-32(45)3-4-33(40)46)12-16-54-20-24-58-28-26-56-22-18-52-14-9-37(50)60-41-34(47)5-6-35(41)48/h1-2H,3-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYDOIENLEOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N4O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG4-NHS ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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